Methyl 6,6-difluorobicyclo[3.1.0]hexane-3-carboxylate
Overview
Description
“Methyl 6,6-difluorobicyclo[3.1.0]hexane-3-carboxylate” is a chemical compound with the molecular formula C8H10F2O2 . It is also known as "Bicyclo[3.1.0]hexane-3-carboxylic acid, 6,6-difluoro-, methyl ester" .
Synthesis Analysis
The synthesis of similar compounds like 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane has been reported via Ru (II)-catalyzed intramolecular cyclopropanation . This innovative approach utilizes intramolecular cyclopropanation of alpha-diazoacetates via Ru (II) catalysis and the Gabriel synthesis .Scientific Research Applications
1. Mechanistic Studies in Organic Chemistry
A study by Dolbier et al. (1992) investigated the thermal, dehydrofluorinative aromatization reactions of difluorobicyclohexene systems. This research provided insights into different reaction mechanisms, contributing to a deeper understanding of organic chemical reactions involving bicyclic systems like Methyl 6,6-difluorobicyclo[3.1.0]hexane-3-carboxylate (Dolbier, W. R., et al., 1992).
2. Advances in Synthesis Techniques
Henry et al. (2012) developed an efficient synthesis method for C4α- and C4β-methyl-substituted analogues of 2-aminobicyclo[3.1.0]hexane 2,6-dicarboxylate. This technique is valuable for studying metabotropic glutamate receptor function, highlighting the use of bicyclic structures in synthesizing complex molecules (Henry, S., et al., 2012).
3. Role in Intramolecular Cyclopropanation
Doyle et al. (2003) examined the enantioselective intramolecular cyclopropanation catalyzed by dirhodium(II) tetrakis[methyl 2-pyrrolidone-5(R)-carboxylate], using bicyclic compounds as intermediates. This research is significant in the field of catalysis and asymmetric synthesis (Doyle, M., et al., 2003).
4. Exploration in Drug Development
Yu et al. (2003) explored the radiolabeling and biodistribution of a compound structurally similar to this compound, showing its potential as a neuroprotective drug. This highlights the relevance of such compounds in the development of new therapeutic agents (Yu, Meixiang, et al., 2003).
5. Contributions to Medicinal Chemistry
Pedregal and Prowse (2002) demonstrated the stereoselective synthesis of 3-beta fluoro derivative of LY354740, a potent metabotropic glutamate receptor agonist. This research showcases the utility of bicyclic structures like this compound in medicinal chemistry (Pedregal, C., & Prowse, W., 2002).
Properties
IUPAC Name |
methyl 6,6-difluorobicyclo[3.1.0]hexane-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F2O2/c1-12-7(11)4-2-5-6(3-4)8(5,9)10/h4-6H,2-3H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEJNIGHPMYGIDX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2C(C1)C2(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401162081 | |
Record name | Bicyclo[3.1.0]hexane-3-carboxylic acid, 6,6-difluoro-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401162081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1093750-99-2 | |
Record name | Bicyclo[3.1.0]hexane-3-carboxylic acid, 6,6-difluoro-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1093750-99-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bicyclo[3.1.0]hexane-3-carboxylic acid, 6,6-difluoro-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401162081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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